molecular formula C13H16Cl2N2O B5234782 3,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide

3,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide

Cat. No. B5234782
M. Wt: 287.18 g/mol
InChI Key: MNJQGGOLSXVNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCPB and is synthesized using specific methods.

Mechanism of Action

DCPB acts as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception. The compound inhibits the activation of TRPV1 by capsaicin, which is a potent activator of the receptor. DCPB has also been shown to inhibit the activity of the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
DCPB has been shown to exhibit potent antinociceptive effects in various animal models of pain. The compound has been shown to reduce pain sensitivity in response to thermal, mechanical, and chemical stimuli. DCPB has also been shown to reduce inflammation and edema in animal models of inflammation.

Advantages and Limitations for Lab Experiments

DCPB has several advantages for use in laboratory experiments. The compound is easy to synthesize and purify, and it exhibits potent and selective antinociceptive effects. However, DCPB has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on DCPB. One potential direction is the development of new analogs of DCPB with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of DCPB in various pain conditions such as neuropathic pain and cancer pain. Additionally, further studies are needed to elucidate the precise mechanism of action of DCPB and its effects on other ion channels and receptors.

Synthesis Methods

DCPB is synthesized using a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with N-methyl-4-piperidone. The reaction results in the formation of 3,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide in high yields. The purity of the compound can be improved using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

DCPB has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to exhibit potent antinociceptive effects and has been proposed as a potential candidate for the development of new analgesic drugs.

properties

IUPAC Name

3,5-dichloro-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c1-17-4-2-12(3-5-17)16-13(18)9-6-10(14)8-11(15)7-9/h6-8,12H,2-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJQGGOLSXVNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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